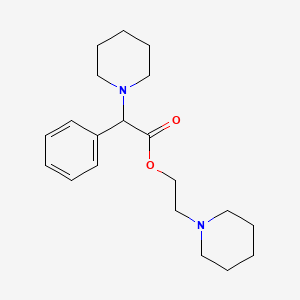

Dipiproverine

Description

Properties

CAS No. |

117-30-6 |

|---|---|

Molecular Formula |

C20H30N2O2 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate |

InChI |

InChI=1S/C20H30N2O2/c23-20(24-17-16-21-12-6-2-7-13-21)19(18-10-4-1-5-11-18)22-14-8-3-9-15-22/h1,4-5,10-11,19H,2-3,6-9,12-17H2 |

InChI Key |

CGYQGGSMYNXXIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dipiproverine |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate (DMPA): A Technical Guide

Depot medroxyprogesterone acetate (DMPA) is a long-acting, injectable progestin-only contraceptive that is widely used globally.[1] Its efficacy is rooted in its unique pharmacokinetic profile, which allows for sustained release of medroxyprogesterone acetate (MPA), and its potent pharmacodynamic effects on the hypothalamic-pituitary-ovarian axis. This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of DMPA, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of DMPA is characterized by its slow absorption from the site of injection, extensive distribution, hepatic metabolism, and renal excretion of its metabolites.

Absorption

Following a single intramuscular (IM) injection of 150 mg of DMPA, medroxyprogesterone acetate is slowly released from the muscle tissue.[2][3] MPA is detectable in the serum within 30 minutes of administration.[2][3] Plasma concentrations of MPA increase for approximately three weeks, reaching peak plasma concentrations (Cmax) of 1 to 7 ng/mL.[4] Serum concentrations then generally plateau at about 1.0 ng/mL for about three months, followed by a gradual decline.[2][3] In some women, MPA can be detected in the serum for as long as nine months after a single 150 mg injection.[2][3]

A subcutaneous (SC) formulation, Depo-SubQ Provera 104, which contains 104 mg of MPA, provides for a different absorption profile. While specific Cmax values for the 104 mg dose were not detailed in the provided results, a study evaluating a 150 mg SC dose of Depo-Provera found it effectively suppressed ovulation for at least 7 months.[5]

Distribution

Plasma protein binding of MPA averages 86%.[4] This binding occurs primarily to serum albumin.[4] Notably, MPA does not bind to sex-hormone-binding globulin (SHBG).[4]

Metabolism

MPA is extensively metabolized in the liver by cytochrome P450 (CYP3A4) enzymes.[4][6] The metabolism of MPA is complex and involves several transformation pathways, including ring A and/or side-chain reduction, loss of the acetyl group, and hydroxylation at the 2-, 6-, and 21-positions, or a combination of these.[4] This extensive metabolism results in the formation of more than 10 different metabolites.[4]

Excretion

The metabolites of medroxyprogesterone acetate are primarily excreted in the urine as glucuronide conjugates, with only minor amounts excreted as sulfates.[4] The plasma concentrations of MPA decrease exponentially after the initial sustained release phase. They typically become undetectable (<100 pg/mL) between 120 to 200 days after the injection.[4] The apparent half-life of MPA following IM administration of Depo-Provera is approximately 50 days.[4] The effect of hepatic or renal impairment on the pharmacokinetics of DMPA is currently unknown.[4]

Quantitative Pharmacokinetic Data

| Parameter | Value | Administration Route | Reference |

| Time to Peak (Tmax) | ~3 weeks | 150 mg IM | [4] |

| Peak Plasma Concentration (Cmax) | 1 - 7 ng/mL | 150 mg IM | [4] |

| Sustained Concentration | ~1.0 ng/mL for ~3 months | 150 mg IM | [2][3] |

| Plasma Protein Binding | 86% (primarily to albumin) | N/A | [4] |

| Apparent Half-life | ~50 days | 150 mg IM | [4] |

| Time to Undetectable Levels | 120 - 200 days | 150 mg IM | [4] |

Pharmacodynamics

The contraceptive efficacy of DMPA is a result of its multiple pharmacodynamic effects on the female reproductive system.

Mechanism of Action

DMPA is a potent progestin that acts as an agonist at the progesterone receptor.[1] Its primary mechanism of action is the inhibition of gonadotropin secretion from the pituitary gland.[4][7] By suppressing the mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), DMPA prevents follicular maturation and ovulation.[2][3][8]

In addition to preventing ovulation, DMPA also causes a thickening of the cervical mucus.[4][7] This increased viscosity makes it difficult for sperm to penetrate the cervix and reach the upper genital tract.[8] Furthermore, DMPA induces endometrial atrophy, creating an environment that is unsuitable for blastocyst implantation.[2]

Hormonal and Endometrial Effects

Following a DMPA injection, serum estradiol levels are initially suppressed to the range of the early to mid-follicular phase, with a mean of approximately 50 pg/mL.[2][3] For long-term users, serum estradiol levels can range between 10 and 92 pg/mL, with a mean of about 40 pg/mL.[2][3] Despite these low estrogen levels, side effects such as hot flushes are rare.[2][3]

Ovulation is inhibited, and consequently, serum progesterone levels remain low (< 0.4 ng/mL) for several months after a DMPA injection.[2][3] Ovulation typically resumes when MPA levels fall below 0.1 ng/mL.[2][3] The endometrium becomes atrophic, characterized by small, straight endometrial glands and a decidualized stroma.[2]

Dose-Response Relationship

Studies have shown a dose-dependent effect of DMPA on the suppression of ovulation. Even at doses as low as 25 mg, ovulation can be inhibited for at least 3 months.[9][10] The return of luteal function shows a significant positive correlation with the administered dose of DMPA.[9][10] The standard 150 mg dose is considered to be well above the minimal effective dose for inhibiting ovulation.[9][10] A serum MPA concentration of greater than 0.1 ng/mL is generally considered necessary to inhibit ovulation.[6][11]

Quantitative Pharmacodynamic Data

| Parameter | Effect | Reference |

| Primary Mechanism | Inhibition of gonadotropin (LH & FSH) secretion | [4][7] |

| Secondary Mechanisms | Thickening of cervical mucus, endometrial atrophy | [2][4][7] |

| Ovulation Inhibition | MPA levels > 0.1 ng/mL | [6][11] |

| Serum Progesterone | Remains < 0.4 ng/mL during ovulation inhibition | [2][3] |

| Serum Estradiol (Initial) | ~50 pg/mL | [2][3] |

| Serum Estradiol (Long-term use) | 10 - 92 pg/mL (mean ~40 pg/mL) | [2][3] |

Experimental Protocols

The evaluation of the pharmacokinetics and pharmacodynamics of DMPA typically involves clinical trials with healthy, reproductive-age women.

Study Design

A common design is a partially randomized, multicenter, parallel-group study.[12][13] Participants are screened for good health, confirmed ovulatory cycles, and a body mass index (BMI) within a specified range (e.g., 18–35 kg/m ²).[5][12] Exclusion criteria often include recent pregnancy, use of other hormonal contraceptives, and known allergies or contraindications to MPA.[5]

Drug Administration and Sample Collection

After obtaining informed consent, participants receive a single injection of DMPA (e.g., 150 mg IM or a specific SC dose).[5][11] Blood samples are collected at baseline and at multiple time points post-injection (e.g., 24 hours, and then weekly or bi-weekly for several months) to determine the concentrations of MPA, progesterone, and estradiol.[5][11][14]

Analytical Methods

Serum or plasma concentrations of MPA are typically measured using validated analytical methods such as radioimmunoassay (RIA), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[4][15][16] Serum levels of progesterone and estradiol are measured to assess ovulation suppression and ovarian function.[5][9]

Visualizations

Pharmacokinetic Pathway of DMPA

References

- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of depot medroxyprogesterone acetate contraception. | Semantic Scholar [semanticscholar.org]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and Drug–Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. google.com [google.com]

- 9. Ovarian function following a single administration of depo-medroxyprogesterone acetate (DMPA) at different doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 13. Pharmacodynamics and Pharmacokinetics Study of Existing DMPA Contraceptive Methods | MedPath [trial.medpath.com]

- 14. Pharmacokinetics and Pharmacodynamics of Depot Medroxyprogesterone Acetate in African Women Receiving Treatment for Human Immunodeficiency Virus and Tuberculosis: Potential Concern for Standard Dosing Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacodynamic effects of depot-medroxyprogesterone acetate (DMPA) administered to lactating women on their male infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Medroxyprogesterone Acetate and its Impact on the Endocrine System: A Technical Guide

Abstract: Medroxyprogesterone acetate (MPA) is a synthetic progestin with widespread clinical use, primarily in contraception and hormone replacement therapy. Its impact on the endocrine system, however, extends far beyond its progestational activity. MPA interacts with multiple steroid receptors, including the progesterone, glucocorticoid, and androgen receptors, leading to a complex and multifaceted endocrine profile. This document provides a comprehensive technical overview of the mechanisms through which MPA influences the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes, its molecular signaling pathways, and its systemic effects on metabolic parameters such as glucose homeostasis, bone mineral density, and lipid metabolism. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to offer a methodological context for the cited findings. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the endocrine pharmacology of MPA.

Core Mechanisms of Action

Medroxyprogesterone acetate's primary pharmacological effect is derived from its activity as a potent agonist of the progesterone receptor (PR).[1][2] However, its molecular structure also permits significant binding to and activation of other steroid hormone receptors, which is critical to understanding its full endocrine impact.

1.1 Progesterone Receptor (PR) Agonism: MPA binds to and activates the PR in target tissues such as the hypothalamus, pituitary gland, and female reproductive tract.[2][3] This interaction is the foundation of its contraceptive efficacy. By activating PRs in the hypothalamus and pituitary, MPA inhibits the secretion of gonadotropin-releasing hormone (GnRH) and, consequently, the pituitary release of gonadotropins (LH and FSH).[2][4][5] This action prevents follicular maturation and ovulation.[6][7][8]

1.2 Glucocorticoid Receptor (GR) Interaction: Unlike natural progesterone, MPA exhibits significant affinity for the glucocorticoid receptor (GR), acting as a GR agonist.[9][10][11] This interaction is responsible for many of MPA's non-progestational endocrine effects, including the suppression of the HPA axis and certain metabolic changes.[12][13] The glucocorticoid activity of MPA can lead to Cushingoid side effects and is mediated by GR binding, independent of PR activation.[9][14]

1.3 Androgenic Activity: MPA also possesses weak androgenic activity.[1] The suppressive effects of MPA on the HPG axis are believed to be mediated by its activation of both the PR and the androgen receptor (AR) in the pituitary gland.[1]

Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

MPA potently suppresses the HPG axis, a key element of its contraceptive and therapeutic action in hormone-dependent conditions.[1]

2.1 Suppression of Gonadotropins and Sex Steroids: By acting on the hypothalamus and pituitary, MPA inhibits the pulsatile release of GnRH and subsequently blunts the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][7][15] This gonadotropin suppression prevents follicular development in the ovaries, leading to anovulation and a significant decrease in the production of endogenous estradiol.[8][16] Studies in girls with precocious puberty showed that MPA treatment significantly lowered plasma LH values.[17]

The profound reduction in serum estrogen levels is a primary mechanism behind some of MPA's most significant side effects, particularly the loss of bone mineral density.[8][18]

Data Presentation: Quantitative Effects of MPA on HPG Axis Hormones

| Parameter | MPA Treatment Group | Control Group | Percent Change/Difference | Source |

| Estradiol (6 months, pmol/L) | 139 (median) | 298 (median, Copper IUD) | 53% lower | [19] |

| Estradiol (ages 18-25, pg/ml) | 25.6 (mean) | 45.9 (mean) | 44% lower | [18] |

| Estradiol (ages 35-45, pg/ml) | 35.1 (mean) | 110.8 (mean) | 68% lower | [18] |

| Luteinizing Hormone (LH) | Significantly lower | Normal prepubertal girls | Not quantified | [17] |

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

MPA's interaction with the glucocorticoid receptor allows it to exert a significant influence on the HPA axis.

3.1 Glucocorticoid-like Activity and Adrenal Suppression: At sufficient doses, MPA acts as a glucocorticoid, suppressing the HPA axis through a negative feedback mechanism on the hypothalamus and pituitary.[1][12][13] This leads to reduced secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), resulting in decreased cortisol production by the adrenal glands.[1][12] Prolonged treatment with high-dose MPA can cause secondary adrenal insufficiency, and abrupt discontinuation may risk an adrenal crisis.[20] Despite significant cortisol suppression, evidence of clinical adrenal insufficiency is not typically observed, likely due to MPA's own cortisol-like effects.[12][13]

Data Presentation: Quantitative Effects of MPA on HPA Axis Hormones

| Parameter | Effect of MPA Treatment | Source |

| Plasma Cortisol (AM) | 76% reduction (from 21 to 5.0 µg/dl) | [12][13] |

| Plasma Cortisol (PM) | 75% reduction (from 12.8 to 3.2 µg/dl) | [12][13] |

| Cortisol Production Rate | 67% reduction (from 19 to 6.2 mg/24 hrs) | [12][13] |

| Plasma ACTH | Low values prevailed during treatment | [12] |

Molecular Signaling Pathways

MPA's endocrine effects are mediated through distinct intracellular signaling pathways following receptor binding.

4.1 GR-Mediated Dissociative Signaling: A key finding is that MPA exhibits "dissociative" glucocorticoid activity.[11][21] This means it can separate the two main arms of GR signaling:

-

Trans-repression: The MPA-bound GR monomer can interfere with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes (e.g., IL-2, IL-6). This action is robust and contributes to MPA's immunosuppressive effects.[11]

-

Trans-activation: The MPA-bound GR dimer binds to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription. This effect is only marginal or weak with MPA compared to potent glucocorticoids like dexamethasone.[11][21]

This dissociation—strong trans-repression without significant trans-activation—makes MPA an interesting compound from a pharmacological perspective, as it suggests the potential for anti-inflammatory effects with a reduced side-effect profile typical of classical glucocorticoids.[21]

References

- 1. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 2. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 5. pfizermedical.com [pfizermedical.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Medroxyprogesterone acetate (Depo-Provera) and bone mineral density loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. mdpi.com [mdpi.com]

- 11. Dissociative glucocorticoid activity of medroxyprogesterone acetate in normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of medroxyprogesterone acetate on the pituitary-adrenal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple complications associated with prolonged depot medroxyprogesterone acetate treatment. Case report and mini-review of literature – GREM – Gynecological and Reproductive Endocrinology & Metabolism [gremjournal.com]

- 16. Bone mineral density and depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of medroxyprogesterone acetate on gonadotropin secretion in girls with precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. endocrine-abstracts.org [endocrine-abstracts.org]

- 19. Effects of Depot Medroxyprogesterone Acetate Intramuscular Injection, Copper Intrauterine Device and Levonorgestrel Implant Contraception on Estradiol Levels: An Ancillary Study of the ECHO Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. endocrine-abstracts.org [endocrine-abstracts.org]

- 21. academic.oup.com [academic.oup.com]

Molecular structure and function of medroxyprogesterone acetate

An In-depth Technical Guide on the Molecular Structure and Function of Medroxyprogesterone Acetate

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic, steroidal progestin, a derivative of 17α-hydroxyprogesterone, that has been in clinical use since the 1950s.[1] It is widely utilized for various therapeutic applications, including long-acting contraception, hormone replacement therapy, and the treatment of conditions such as endometriosis and certain types of cancer.[2][3][4] Unlike natural progesterone, MPA was engineered for improved pharmacokinetic properties, including higher oral bioavailability and a longer duration of action.[2] Its biological effects are mediated primarily through its interaction with the progesterone receptor (PR), but a significant aspect of its molecular function lies in its promiscuous binding to other steroid receptors, notably the glucocorticoid (GR) and androgen receptors (AR).[1][5][6] This multi-receptor activity is responsible for both its therapeutic efficacy and some of its associated side effects. This guide provides a detailed examination of the molecular structure, multifaceted mechanisms of action, pharmacokinetics, and functional genomics of MPA for researchers and drug development professionals.

Molecular Structure

MPA is a C21 steroid and an acetate ester.[7] Its chemical structure is (6α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione. The addition of a methyl group at the C6α position and an acetate group at the C17α position significantly increases its progestational activity and metabolic stability compared to progesterone.[2]

| Property | Value |

| Molecular Formula | C₂₄H₃₄O₄[3][7][8] |

| Molecular Weight | 386.5 g/mol [7][8] |

| CAS Number | 71-58-9[8] |

| Appearance | Odorless white to off-white microcrystalline powder[7] |

| Functional Class | Progestin, Androgen, Corticosteroid[3][7] |

Mechanism of Action and Signaling Pathways

MPA exerts its physiological effects by binding to and modulating the activity of several nuclear steroid hormone receptors. Its primary activity is through the progesterone receptor, but its interactions with the glucocorticoid and androgen receptors are clinically significant.[1][5][6]

Progesterone Receptor (PR) Signaling

The principal mechanism of MPA is its function as a potent progesterone receptor agonist.[9] Upon binding to the PR in the cytoplasm, MPA induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[10] In the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10]

Key PR-Mediated Actions:

-

Contraception: MPA inhibits the secretion of gonadotropins (FSH and LH) from the pituitary gland, which prevents follicular maturation and ovulation.[10][11][12] It also increases the thickness of cervical mucus, impeding sperm penetration.[10][11]

-

Endometrial Effects: It transforms the proliferative endometrium into a secretory state, making it less suitable for embryo implantation.[12][13] This action is also therapeutic in managing endometrial hyperplasia and abnormal uterine bleeding.[2][10]

-

Cancer Therapy: In hormone-responsive cancers like endometrial and breast cancer, MPA can slow cell growth by interfering with hormone-dependent pathways.[10] Gene expression profiling has confirmed that in ER+ breast cancer cells co-expressing PR, AR, and GR, the transcriptional effects of MPA are predominantly mediated by the PR.[1]

Glucocorticoid Receptor (GR) Signaling

MPA exhibits considerable binding affinity for the glucocorticoid receptor, with some studies reporting an affinity of 42% relative to dexamethasone.[14] This interaction mediates some of MPA's "off-target" effects.

Key GR-Mediated Actions:

-

Immunosuppression: MPA can suppress the production of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and IL-8, an effect mediated by the GR.[15][16] It represses cytokine promoters by interfering with the activity of transcription factors like NF-κB and AP-1.[15]

-

Metabolic Effects: The binding of MPA to the GR can explain some of its glucocorticoid-like side effects, such as fluid retention and changes in glucose metabolism.[17][18] For instance, MPA has been shown to increase the expression of α-ENaC and sgk1, classic mineralocorticoid target genes, via the GR in renal collecting duct cells.[17][18]

-

Dissociative Activity: MPA acts as a partial GR agonist for transactivation but a full agonist for transrepression.[6][16] This means it can effectively repress inflammatory genes (transrepression) without strongly activating the genes responsible for metabolic side effects (transactivation), making it a "dissociative" glucocorticoid.[16]

Androgen Receptor (AR) Signaling

MPA also binds to the androgen receptor and can act as an AR agonist, which contributes to its androgenic side effects and part of its therapeutic action in breast cancer.[5][19]

Key AR-Mediated Actions:

-

Breast Cancer Inhibition: In certain breast cancer cell lines (e.g., MFM-223, which are ER-/PR- but AR+), MPA inhibits cell proliferation.[20] This effect is mediated through the AR and can be reversed by antiandrogens.[5][20] The binding affinity (Kd) of MPA to the AR has been measured at approximately 2.1-3.6 nM.[20][21]

-

Gene Transactivation: MPA can induce the transactivation of androgen-responsive genes.[5] However, some studies suggest that at higher concentrations, MPA activates the AR through a mechanism that does not involve the N-terminal/C-terminal (N/C) interaction required by potent androgens like DHT, indicating a distinct mode of activation.[22]

-

Interference with Endogenous Androgens: MPA can interfere with the signaling of endogenous androgens like dihydrotestosterone (DHT). In normal breast tissue, MPA reverses the DHT-induced decrease in cell proliferation, which has been hypothesized as a potential mechanism for increased breast cancer risk in combined hormone therapy.[19]

Pharmacokinetics

The pharmacokinetics of MPA vary significantly with the route of administration. Its resistance to metabolism grants it a longer half-life than natural progesterone.[2]

Oral Administration

MPA is rapidly absorbed from the gastrointestinal tract.[13] Administration with food can increase its bioavailability by increasing Cmax by 50-70% and AUC by 18-33%.[13]

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 2 to 4 hours | [13] |

| Biological Half-life | 40 to 60 hours | [2] |

| AUC (500 mg dose) | 543.4 - 1981.1 nmol*L/h | [2] |

| Protein Binding | ~86% (primarily to albumin) | [2][11] |

| Metabolism | Extensive hepatic metabolism via CYP3A4 | [13] |

Parenteral Administration (Intramuscular & Subcutaneous)

Parenteral formulations provide a slow-release depot of MPA, resulting in a prolonged duration of action.

| Parameter | Intramuscular (150 mg) | Subcutaneous (104 mg) | Reference |

| Peak Concentration (Cmax) | 1.0 - 7.0 ng/mL | 3.83 ± 1.56 nmol/L | [2][11][23] |

| Time to Peak (Tmax) | ~3 weeks | 6.52 ± 2.07 days | [2][11] |

| Elimination Half-life | ~50 days | 30.90 ± 15.11 days | [2][11][12] |

| AUC | 81.58 ± 27.64 daysnmol/L | 72.26 ± 38.73 daysnmol/L | [2] |

| Duration of Action | Undetectable levels after 120-200 days | [11] |

Metabolism

MPA is extensively metabolized in the liver, primarily by hydroxylation via the cytochrome P450 enzyme CYP3A4.[13][24] The metabolism involves ring A and/or side-chain reduction, loss of the acetyl group, and hydroxylation at multiple positions (e.g., 2-, 6-, and 21-positions), resulting in over 10 different metabolites.[11] The primary metabolites are excreted in the urine, mainly as glucuronide conjugates.[11][13]

References

- 1. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Medroxyprogesterone Acetate | 71-58-9 [chemicalbook.com]

- 4. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]

- 5. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Medroxyprogesterone acetate [webbook.nist.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 11. pfizermedical.com [pfizermedical.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pfizermedical.com [pfizermedical.com]

- 14. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medroxyprogesterone acetate downregulates cytokine gene expression in mouse fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dissociative glucocorticoid activity of medroxyprogesterone acetate in normal human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Down-regulation of androgen receptor by progestins and interference with estrogenic or androgenic stimulation of mammary carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Contraceptive Revolution: An In-depth Technical Guide to the Historical Development of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development of medroxyprogesterone acetate (MPA) as a long-acting injectable contraceptive. It covers the core aspects of its synthesis, formulation, mechanism of action, and the key preclinical and clinical studies that led to its widespread use.

Introduction: A Paradigm Shift in Family Planning

The development of medroxyprogesterone acetate (MPA) as a contraceptive marked a significant milestone in reproductive health, offering a highly effective, long-acting, and reversible method of birth control. First synthesized in 1954 by scientists at the Upjohn Company (now part of Pfizer), MPA, a synthetic progestin, was initially investigated for the treatment of endometriosis and certain cancers.[1][2] Its potent progestational activity, which mimics the natural hormone progesterone, led to the discovery of its ability to suppress ovulation, paving the way for its development as a contraceptive.[1]

The injectable formulation, known as depot medroxyprogesterone acetate (DMPA) and marketed under the brand name Depo-Provera, was first approved for contraceptive use in the United States in 1992, although it had been used in other countries for many years prior.[1] This guide delves into the scientific and technical journey of MPA, from its chemical synthesis to its establishment as a globally utilized contraceptive.

Chemical Synthesis of Medroxyprogesterone Acetate

The synthesis of medroxyprogesterone acetate is a multi-step process that has been refined over the years to improve yield and purity. The most common and historically significant synthetic route starts from 17α-hydroxyprogesterone.

Experimental Protocol: Synthesis from 17α-Hydroxyprogesterone

This protocol outlines a common industrial synthesis method for MPA.

Step 1: Ketalation of 17α-Hydroxyprogesterone

-

Objective: To protect the ketone group at the C3 position.

-

Procedure: 17α-hydroxyprogesterone is reacted with ethylene glycol in the presence of a p-toluenesulfonic acid catalyst in a solvent such as benzene. The mixture is heated to reflux to remove water via azeotropic distillation, driving the reaction to completion to form the ketal.[3][4]

Step 2: Epoxidation

-

Objective: To introduce an epoxide ring at the 5α, 6α position.

-

Procedure: The ketal from the previous step undergoes an epoxidation reaction using a peroxyacetic acid solution in the presence of anhydrous sodium acetate.[3][4]

Step 3: Grignard Reaction

-

Objective: To introduce a methyl group at the C6 position.

-

Procedure: The epoxide is treated with methylmagnesium bromide in a Grignard reaction. This is followed by hydrolysis with a dilute acid, such as sulfuric acid, to open the epoxide ring and form the Grignard product.[3][4]

Step 4: Deprotection and Hydrolysis

-

Objective: To remove the ketal protecting group and form 5α, 17α-dihydroxy-6β-methyl progesterone.

-

Procedure: The Grignard product is subjected to hydrolysis with glacial acetic acid to remove the ketal protecting group at the C3 position.[3][4]

Step 5: Hydrogenation and Translocation

-

Objective: To reduce the 5α-hydroxyl group and isomerize the 6β-methyl group to the more stable 6α-methyl configuration, yielding 6α-methyl-17α-hydroxyprogesterone.

-

Procedure: The intermediate from the previous step undergoes a hydrogenation and translocation reaction in the presence of hydrogen chloride.[3][4]

Step 6: Acetylation

-

Objective: To acetylate the 17α-hydroxyl group to form medroxyprogesterone acetate.

-

Procedure: The 6α-methyl-17α-hydroxyprogesterone is acetylated using acetic anhydride in the presence of an acid catalyst to yield the final product, medroxyprogesterone acetate.[3][4]

Purification and Characterization:

The final product is purified through recrystallization. The purity and identity of the synthesized MPA are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8]

Formulation of Depot Medroxyprogesterone Acetate (Depo-Provera)

The long-acting contraceptive effect of DMPA is achieved through its formulation as a sterile aqueous microcrystalline suspension for intramuscular injection.

Formulation Components

The table below details the components of the Depo-Provera 150 mg/mL injectable suspension.

| Component | Function |

| Medroxyprogesterone acetate | Active Pharmaceutical Ingredient |

| Polyethylene glycol 3350 | Suspending agent |

| Polysorbate 80 | Wetting agent/emulsifier |

| Sodium chloride | Tonicity modifier |

| Methylparaben | Preservative |

| Propylparaben | Preservative |

| Water for Injection | Vehicle |

| Sodium hydroxide/Hydrochloric acid | pH adjuster |

Source:[9]

Manufacturing Process of Sterile Injectable Suspension

The manufacturing of Depo-Provera is a sterile process to ensure the safety and stability of the final product.

Manufacturing Workflow:

References

- 1. Synthesis of [1,2-3H2]medroxyprogesterone acetate (17-alpha-acetoxy-6-alpha-methyl[1,2-3H2]pregn-4-ene-3,20-dione) and [1,2-3H2]megestrol acetate (17-alpha-acetoxy-6-methyl[1,2-3H2]pregna-4,6-diene-3,20-dione) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative phase III clinical trial of two injectable contraceptive preparations, depot-medroxyprogesterone acetate and Cyclofem, in Vietnamese women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis method of medroxyprogesterone acetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102911233A - Synthesis method of medroxyprogesterone acetate - Google Patents [patents.google.com]

- 5. Quantitative analysis and purity evaluation of medroxyprogesterone acetate by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 7. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Medroxyprogesterone Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in contraceptives and for the treatment of hormone-dependent cancers. Accurate and precise quantification of MPA in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose. This document provides detailed application notes and protocols for the quantification of MPA using a stability-indicating reversed-phase HPLC (RP-HPLC) method.

Chemical Information

-

Chemical Name: (6α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione

-

Molecular Formula: C₂₄H₃₄O₄

-

Molecular Weight: 386.52 g/mol

-

Chemical Structure:

-

SMILES: C[C@H]1C[C@@H]2--INVALID-LINK--[C@@]4(C1=CC(=O)CC4)C

-

InChI: InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18+,19-,20-,22+,23-,24-/m0/s1

-

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. MPA, being a relatively nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where MPA exhibits maximum absorbance. The concentration of MPA in a sample is determined by comparing its peak area to that of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the typical instrument setup and chromatographic conditions for the analysis of Medroxyprogesterone Acetate.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary or Binary Gradient HPLC system with UV/Vis or PDA Detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 5.6) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 245 nm |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Reagents and Solutions Preparation

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or double distilled.

-

Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

-

1-Hexanesulfonic acid sodium salt: Analytical grade.

-

Ethanol: Analytical grade.

Mobile Phase Preparation (Acetonitrile:Buffer 60:40):

-

Buffer Preparation (0.02 M KH₂PO₄, pH 5.6): Dissolve 1.36 g of KH₂PO₄ and 50 mg of 1-hexanesulfonic acid sodium salt in 500 mL of HPLC grade water. Adjust the pH to 5.6 using a suitable acid or base (e.g., phosphoric acid or potassium hydroxide).

-

Mobile Phase Mixture: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.

-

Degassing: Degas the mobile phase using a vacuum filtration system or an ultrasonic bath before use.

Standard Solution Preparation:

-

Stock Standard Solution (e.g., 600 µg/mL): Accurately weigh about 60 mg of Medroxyprogesterone Acetate USP reference standard and transfer it to a 100-mL volumetric flask. Dissolve and dilute to volume with ethanol.

-

Working Standard Solution (e.g., 96 µg/mL): Dilute 4 mL of the stock standard solution to 25 mL with the mobile phase.

Sample Preparation (from Intravaginal Sponges):

-

Place one sponge containing 60 mg of Medroxyprogesterone Acetate into a beaker with 20 mL of ethanol.

-

Stir and press the sponge thoroughly to extract the active ingredient.

-

Transfer the extract to a 100-mL volumetric flask.

-

Repeat the extraction process four times, collecting all extracts in the same volumetric flask.

-

Adjust the final volume to 100 mL with ethanol.

-

Dilute 4 mL of this solution to 25 mL with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize the performance characteristics of a validated HPLC method for MPA quantification.

System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2 | 1.03 |

| Theoretical Plates (N) | N > 2000 | > 3000 |

| Resolution (Rs) | Rs > 2 | 3.9 |

| Capacity Factor (k') | k' > 2 | 2.1 |

| Relative Standard Deviation (RSD) for replicate injections | RSD ≤ 2% | < 0.2% |

Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.0576 - 0.1134 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 1.3 µg/mL |

| Limit of Quantification (LOQ) | 3.9 µg/mL |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (% RSD) | < 0.2% |

| Retention Time | Approximately 5.9 minutes |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

| Stress Condition | Observation |

| Acid Hydrolysis (e.g., 0.1 N HCl) | No significant degradation observed. |

| Base Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation (approx. 17%) of the MPA peak observed. |

| Oxidative Degradation (e.g., 3% H₂O₂) | No significant degradation observed. |

| Thermal Degradation (e.g., 60°C) | No significant degradation observed. |

| Photodegradation (e.g., UV light) | No significant degradation observed. |

Visualizations

Experimental Workflow

Caption: Workflow for MPA quantification by HPLC.

Forced Degradation Pathway Logic

Caption: Forced degradation outcomes for MPA.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, precise, accurate, and stability-indicating for the quantification of Medroxyprogesterone Acetate in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies. The validation data confirms that the method adheres to the International Council for Harmonisation (ICH) guidelines.

Application Notes: Mass Spectrometry Analysis of Medroxyprogesterone Acetate in Serum

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[1][2] Monitoring its concentration in serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing contraceptive efficacy.[1][3] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the method of choice for the quantification of MPA in biological matrices due to its high sensitivity, specificity, and robustness.[1][2][3][4] This document provides detailed protocols and quantitative data for the analysis of MPA in serum using mass spectrometry.

Principle of the Method

The quantitative analysis of MPA in serum by LC-MS/MS typically involves several key steps:

-

Sample Preparation: Extraction of MPA from the serum matrix to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][5][6]

-

Internal Standard Addition: An internal standard (IS), a compound structurally similar to MPA, is added to the sample at a known concentration before extraction to correct for variations in extraction recovery and matrix effects. Commonly used internal standards include megestrol acetate and deoxycorticosterone acetate (DOCA).[1][5]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where MPA and the IS are separated from other components on a reversed-phase column (e.g., C18 or C8).[1][4][5]

-

Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive mode.[1][4][5] The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of MPA and the IS.

Experimental Workflow

The general workflow for the LC-MS/MS analysis of MPA in serum is depicted below.

Caption: Experimental workflow for the quantification of Medroxyprogesterone Acetate in serum by LC-MS/MS.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS

This protocol is based on a method adapted from several published studies.[1][5][7]

1. Materials and Reagents

-

Medroxyprogesterone Acetate (MPA) reference standard

-

Megestrol Acetate or Deoxycorticosterone Acetate (Internal Standard)

-

Formic acid

-

Potassium phosphate buffer (100 mM, pH 9)[1]

-

Human serum (drug-free for calibration standards and quality controls)

-

Glass centrifuge tubes (10 mL)

-

Nitrogen evaporator

2. Sample Preparation

-

Pipette 0.5 mL of serum into a 10 mL glass centrifuge tube.[1]

-

Spike with 10 µL of internal standard solution (e.g., 50 ng/mL of DOCA in methanol).[1]

-

Add 1 mL of 100 mM potassium phosphate buffer (pH 9).[1]

-

Vortex thoroughly for 1 minute and shake for 15 minutes at room temperature.[1]

-

Centrifuge at 1250 x g for 5 minutes at 20°C.[1]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[5]

-

Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of HPLC-grade water and methanol.[1]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatography:

-

HPLC System: Shimadzu 20 Series HPLC or equivalent.[1]

-

Column: Zorbax XDB-C8, 4.6 x 150 mm, 5 µm or Alltech Alltima-C18, 2.1 x 100 mm, 3 µm.[1][5]

-

Gradient: Start with 60% B, linear gradient to 90% B over 8 minutes, hold for 4 minutes, then re-equilibrate at 60% B for 4 minutes.[1]

-

Injection Volume: 25 µL.[1]

-

-

Mass Spectrometry:

-

Mass Spectrometer: ABI/Sciex 4000 QTrap or equivalent.[1]

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.[1][5]

-

SRM Transitions:

-

Optimize ion source parameters (e.g., temperature, gas flows) according to the instrument manufacturer's guidelines.

-

Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS

This protocol is based on a method for the analysis of MPA in serum and other biological fluids.[6][8]

1. Materials and Reagents

2. Sample Preparation

-

Dilute 3.0 mL of serum with 3.0 mL of 0.15 M acetate buffer and sonicate for 10 minutes.[6]

-

Condition a C18 SPE cartridge by passing 3.0 mL of methanol followed by 3.0 mL of water.[6]

-

Load the diluted serum sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5.0 mL of water, followed by 2.0 mL of a 40:60 (v/v) methanol-water mixture.[6]

-

Elute the analyte with 3.0 mL of methanol.[6]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitute the residue in 300 µL of a 50:50 (v/v) methanol-water mixture and inject into the LC-MS/MS system.[6]

3. LC-MS/MS Conditions

-

Use the same or similar LC-MS/MS conditions as described in Protocol 1.

Quantitative Data Summary

The performance of various LC-MS/MS methods for the quantification of MPA in serum or plasma is summarized in the tables below.

Table 1: Method Validation Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Matrix | Human Plasma | Human Plasma | Human Serum |

| Extraction | LLE | LLE | LLE |

| Internal Standard | Megestrol Acetate | Not specified | Deoxycorticosterone Acetate |

| Linear Range | 0.10–8.0 µg/L[5] | 200–10,000 pg/mL[4][9] | 0.05–500 ng/mL[1] |

| LOQ | 40 ng/L[5] | 200 pg/mL[4][9] | 0.05 ng/mL[1] |

| LOD | Not Reported | Not Reported | 0.05 ng/mL[1] |

| Reference | [5] | [4][9] | [1] |

Table 2: Precision and Accuracy Data

| Method | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Method 1 | Not specified | < 9.0% | < 9.0% | Not Reported | [5] |

| Method 2 | LLOQ (200 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] |

| Low (600 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] | |

| Mid (1750 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] | |

| High (8500 pg/mL) | ≤ 15.2% | ≤ 15.2% | ≤ ±9.6% | [4][9] | |

| Method 3 | Not specified | < 18.8% | Not Reported | 96.2 - 108.7% | [7] |

Table 3: Recovery Data

| Method | Relative Recovery (%) |

| Method 1 | 76.1%[5] |

| Method 2 | Not explicitly stated, but matrix effects were acceptable.[4][9] |

| Method 3 | Not explicitly stated, but the method was deemed robust.[1] |

Signaling Pathway Diagram

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. The experimental workflow diagram provided earlier serves to visualize the logical steps of the analytical process.

Conclusion

The described LC-MS/MS methods provide sensitive, specific, and reliable quantification of medroxyprogesterone acetate in human serum. The choice between liquid-liquid extraction and solid-phase extraction will depend on laboratory preference, sample throughput requirements, and the desired level of sample cleanup. The provided protocols and performance data can serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own assays for MPA analysis.

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS Spectrometry [journal11.magtechjournal.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific and sensitive determination of medroxyprogesterone acetate in human serum by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining Medroxyprogesterone Acetate (MPA) Efficacy in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used in hormone therapy and as a contraceptive.[1] It is also utilized in the treatment of certain types of cancer, particularly endometrial and breast cancer.[2][3] MPA exerts its effects primarily by binding to and activating the progesterone receptor (PR), which in turn modulates the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.[4] This document provides detailed protocols for a suite of cell culture assays to evaluate the efficacy of MPA, enabling researchers to assess its therapeutic potential and elucidate its mechanisms of action.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of MPA on cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: MPA IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for MPA in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| T-47D | Breast Cancer | 0.04 nM (for 20% inhibition) | [4] |

| MCF-7 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |

| ZR 75-1 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |

| BT 474 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |

| MDA-MB-361 | Breast Cancer | > 100 nM (for 20% inhibition) | [4] |

| Ishikawa | Endometrial Cancer | Varies with resistance | [2] |

| LNCaP | Prostate Cancer | 2.632 +/- 0.103 µg/ml (6-MP) | [5] |

| 1-LN | Prostate Cancer | 1.023 +/- 0.082 µg/ml (6-MP) | [5] |

| DU 145 | Prostate Cancer | 1.023 +/- 0.082 µg/ml (6-MP) | [5] |

| PC3 | Prostate Cancer | 1.023 +/- 0.082 µg/ml (6-MP) | [5] |

*Note: 6-methylene progesterone (6MP) is a derivative of progesterone.

Experimental Protocol: MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Medroxyprogesterone acetate (MPA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

MPA Treatment: Prepare serial dilutions of MPA in complete medium. Remove the old medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each MPA concentration relative to the vehicle control. Plot the percentage of viability against the log of MPA concentration to determine the IC50 value.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism by which MPA can exert its anti-cancer effects. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptosis.

Data Presentation: Effect of MPA on Apoptosis

| Cell Line | MPA Concentration | % Apoptotic Cells (Annexin V+) | Reference |

| Ishikawa | 10 µM | Increased apoptosis | |

| T47-D | 10 nM | Protective against serum-depletion induced apoptosis | [6] |

| MCF-7 | 10 nM | Protective against serum-depletion induced apoptosis | [6] |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol is based on standard procedures for Annexin V/PI staining followed by flow cytometry.[7][8][9][10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MPA

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MPA for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

MPA can influence the progression of the cell cycle, often causing an arrest at specific phases, which contributes to its anti-proliferative effects.

Data Presentation: Effect of MPA on Cell Cycle Distribution

| Cell Line | MPA Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |

| T-47D | 0.1-100 nM | Increased | Decreased | No significant change | [4] |

| MCF-7 | Not specified | Increased from 60% to 75% | Decreased | No significant change | [12] |

| HT29 | Not specified | Increased | Not specified | Not specified | [13] |

| HCT116 | Not specified | Increased | Not specified | Not specified | [13] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the standard procedure for cell cycle analysis using PI staining and flow cytometry.[14][15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MPA

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with MPA as described for the apoptosis assay.

-

Cell Harvesting: Collect cells by trypsinization.

-

Washing: Wash cells with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration and Invasion Assays

Assessing the effect of MPA on cell migration and invasion is crucial for understanding its potential to inhibit metastasis. The wound healing (scratch) assay and the Transwell (Boyden chamber) assay are standard methods for these investigations.

Data Presentation: Effect of MPA on Cell Migration and Invasion

| Assay | Cell Line | MPA Concentration | % Inhibition of Migration/Invasion | Reference |

| Wound Healing | Various | Dose-dependent | Quantitative data varies | [17][18][19][20][21] |

| Transwell Invasion | Ishikawa | 2.5 µmol/L | Decreased invasion | [2] |

| Transwell Invasion | Progestin-resistant Ishikawa | 2.5 µmol/L | Increased invasion | [2] |

Experimental Protocol: Wound Healing (Scratch) Assay

This protocol is a standard method for assessing collective cell migration.[17][18][19][20][21]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MPA

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the cells with PBS to remove detached cells.

-

MPA Treatment: Add fresh medium containing different concentrations of MPA. Include a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration. Calculate the percentage of wound closure relative to the initial scratch area.

Experimental Protocol: Transwell Invasion Assay

This assay measures the ability of cells to invade through an extracellular matrix barrier.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

MPA

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane extract

-

Cotton swabs

-

Methanol or other fixative

-

Crystal violet stain

Procedure:

-

Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of MPA. Seed the cells into the upper chamber of the coated inserts.

-

Chemoattractant: Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of invading cells per field of view.

Gene and Protein Expression Analysis

To understand the molecular mechanisms underlying MPA's efficacy, it is essential to analyze its effects on the expression of key genes and proteins involved in the pathways it regulates. Quantitative Real-Time PCR (qPCR) and Western Blotting are standard techniques for this purpose.

Data Presentation: Effect of MPA on Gene and Protein Expression

| Target Gene/Protein | Cell Line | MPA Treatment | Change in Expression | Reference |

| Cyclin D1 | T-47D | Biphasic | Initial increase, then decrease | [22] |

| Cyclin E | HT29, HCT116 | Not specified | Decreased | [13] |

| p21(WAF1/CIP1) | HT29, HCT116 | Not specified | Increased | [13] |

| MMP2 | Ishikawa | 2.5 µmol/L | Decreased | [2] |

| MMP9 | Ishikawa | 2.5 µmol/L | Decreased | [2] |

| ERα | Progestin-resistant Ishikawa | 2.5 µmol/L | Decreased | [2] |

| PR-B | Progestin-resistant Ishikawa | 2.5 µmol/L | Decreased | [2] |

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

This protocol provides a general workflow for analyzing gene expression changes.[23][24][25][26]

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from MPA-treated and control cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green or TaqMan master mix, and gene-specific primers for your target gene and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in MPA-treated cells compared to the control.

Experimental Protocol: Western Blotting

This protocol outlines the key steps for analyzing protein expression levels.[22][27][28][29]

Materials:

-

Treated and control cells

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control to determine the relative protein expression levels.

Visualization of Pathways and Workflows

Signaling Pathway: MPA-Mediated Progesterone Receptor Signaling

Experimental Workflow: In Vitro Evaluation of MPA Efficacy

References

- 1. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The effects of Provera on chemotherapy of uterine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medroxyprogesterone acetate-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Methylene progesterone is cytotoxic to human cancer cell lines independent of its 5-alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone Enhances Sensitivity of Ovarian Cancer Cells to SN38 Through Inhibition of Topoisomerase I and Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. kumc.edu [kumc.edu]

- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 11. bosterbio.com [bosterbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Treatment of rat prostatic adenocarcinoma with medroxyprogesterone acetate (MPA): effects on growth and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Flow Cytometry Protocol [sigmaaldrich.com]

- 17. Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Migration versus Proliferation as Contributor to In Vitro Wound Healing of Vascular Endothelial and Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. licorbio.com [licorbio.com]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gene-quantification.de [gene-quantification.de]

- 26. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 28. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Guide to western blot quantification | Abcam [abcam.com]

Application Notes and Protocols: Medroxyprogesterone Acetate in Endometriosis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting up to 10% of women of reproductive age.[1][2] The condition is associated with debilitating pelvic pain, infertility, and a reduced quality of life.[3] Research into the pathophysiology and treatment of endometriosis relies heavily on animal models that can replicate key aspects of the disease, such as the development of ectopic lesions, inflammation, and angiogenesis.[4][5]

Medroxyprogesterone acetate (MPA), a synthetic progestin, is a therapeutic agent used in the management of endometriosis.[6][7] Its primary mechanism involves binding to the progesterone receptor, which inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This action suppresses the ovulatory cycle, leading to a hypoestrogenic state that limits the proliferation of endometriotic lesions.[7] These application notes provide an overview and detailed protocols for utilizing MPA in established rodent models of endometriosis to evaluate its efficacy and mechanism of action.

Application Note 1: Experimental Models of Endometriosis

The choice of animal model is critical and depends on the specific research question. Rodent models are most common due to their cost-effectiveness and well-characterized physiology.

-

Autologous/Syngeneic Models: These are the most frequently used models. Uterine tissue from a donor animal is transplanted into the peritoneal cavity of the same animal (autologous) or a genetically identical recipient of the same strain (syngeneic).[4] This method has the advantage of high reproducibility and allows for the study of the disease in an immunocompetent host.[8] Lesions can be established by suturing uterine fragments to the abdominal wall or by intraperitoneal injection of a minced uterine tissue slurry.[8][9]

-

Heterologous (Xenograft) Models: In this approach, human endometrial tissue is transplanted into immunocompromised mice, such as nude or Rag2γ(c) mice.[4][10] This model is particularly valuable for studying the behavior of human endometriotic tissue directly and for testing therapies intended for clinical use.[4][10] Ovariectomized mice are often used and supplemented with estradiol to mimic the human hormonal environment and support lesion growth.[4]

Protocol 1: Surgical Induction of Endometriosis in a Rat Model (Autologous)

This protocol is adapted from established procedures for surgically inducing endometriosis in rats.[1][11]

Materials:

-

Adult female Sprague-Dawley rats (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Sterile saline solution

-

Betadine or other surgical scrub

-

Warming pad

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat using an approved protocol. Shave the abdominal area and sterilize the skin with a surgical scrub. Place the animal on a warming pad to maintain body temperature.

-

Laparotomy: Make a 2-3 cm midline incision through the skin and abdominal wall to expose the peritoneal cavity.

-

Uterine Horn Excision: Gently locate the left uterine horn. Ligate the horn at the uterotubal junction and just above the cervix. Excise the segment of the uterine horn between the ligatures.

-

Tissue Preparation: Place the excised uterine horn in a sterile petri dish containing sterile saline. Open the horn longitudinally and cut a small piece of endometrial tissue (approximately 2x2 mm).

-

Autotransplantation: Suture the endometrial tissue fragment to the intestinal mesentery or the inner abdominal wall using a single, non-absorbable suture. Ensure the endometrial side of the tissue faces the peritoneal cavity.

-

Closure: Close the abdominal wall in two layers (muscle and skin) using appropriate suture material.

-

Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for signs of distress, infection, or pain. Allow the endometriotic lesions to establish and grow for a period of 2-4 weeks before initiating treatment. The estrous cycle stage at the time of surgery can influence lesion growth, with the diestrus stage often resulting in larger lesions.[1]

Application Note 2: MPA's Mechanism of Action in Endometriosis

MPA exerts its therapeutic effects through several mechanisms. The primary hormonal action involves suppressing the hypothalamic-pituitary-ovarian axis, which reduces systemic estrogen levels and thereby removes the key stimulus for endometriotic lesion growth.

Beyond its hormonal effects, MPA is thought to modulate local inflammatory and angiogenic processes within the peritoneal cavity. Endometriosis is associated with a pro-inflammatory microenvironment, with elevated levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[4][12] These factors promote the survival, proliferation, and vascularization of ectopic endometrial implants.[2][12][13] MPA's action helps to counteract this environment, leading to the atrophy of lesions.

Intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK1/2, p38, and JNK), are known to be activated in endometriosis and play a crucial role in cell proliferation, migration, and survival.[3][14][15] By reducing estrogenic stimulation, MPA indirectly dampens the activity of these pro-survival pathways in endometriotic cells.

Visualizing Workflows and Pathways

Experimental Workflow for Evaluating MPA Efficacy

Caption: Workflow for testing MPA in a rodent endometriosis model.

MPA's Primary Hormonal Mechanism of Action

Caption: MPA suppresses estrogen to induce lesion atrophy.

Key Intracellular Signaling in Endometriosis

Caption: Signaling pathways driving endometriosis progression.

Protocol 2: MPA Administration in a Rodent Model

This protocol provides guidance on preparing and administering MPA to rodents with induced endometriosis.

Materials:

-

Medroxyprogesterone acetate (injectable suspension)

-

Sterile vehicle (e.g., sterile saline or as specified by manufacturer)

-

Syringes and needles (e.g., 25-gauge)

-

Animal scale

Procedure:

-

Dosage Calculation: The dosage of MPA can vary. A study in mice used 2 mg/mouse administered via subcutaneous injection every 4 weeks.[16] For other rodents, dosages should be determined based on allometric scaling from human doses or from prior literature. Human doses range from 30 mg daily (oral) to 150 mg every 3 months (intramuscular).[6][17][18][19]

-

Preparation of MPA Solution: If using a depot formulation, ensure the vial is vigorously shaken to create a uniform suspension immediately before drawing the dose.[18] Dilute with a sterile vehicle if necessary to achieve the desired concentration for accurate dosing based on the animal's body weight.

-

Administration: Administer the calculated dose of MPA via the desired route (e.g., subcutaneous or intramuscular injection). The route should be consistent across all animals in the treatment group.

-

Treatment Schedule: The treatment duration should be sufficient to observe a therapeutic effect, typically ranging from 4 to 8 weeks in rodent models.[4] Administer injections at regular intervals as determined by the study design (e.g., weekly, bi-weekly).

-

Control Group: The control group should receive injections of the vehicle solution on the same schedule as the MPA-treated group.

Application Note 3: Efficacy of MPA in Preclinical Models